molecular formula C7H11NO2 B2471843 6,6-Dimethylpiperidine-2,5-dione CAS No. 1803612-31-8

6,6-Dimethylpiperidine-2,5-dione

Cat. No. B2471843
CAS RN: 1803612-31-8
M. Wt: 141.17
InChI Key: AHGBOOMLTYNBAG-UHFFFAOYSA-N
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Description

6,6-Dimethylpiperidine-2,5-dione is a chemical compound with the CAS Number: 1803612-31-8 . It has a molecular weight of 141.17 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2/c1-7(2)5(9)3-4-6(10)8-7/h3-4H2,1-2H3,(H,8,10) . This indicates that the molecule consists of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

It is stored at a temperature of -10 degrees .

Scientific Research Applications

1. Hydrogen Bonding and Complexation Studies

Research conducted by Ośmiałowski et al. (2010) investigated the intermolecular hydrogen bonds between 2,6-bis(acylamino)pyridines and dipyridin-2-ylamine, as well as 4,4-dimethylpiperidine-2,6-dione. Their study found that relatively strong interactions between these species were facilitated by hydrogen bonding, with the size of the acyl substituent significantly affecting association. The insights were supported by calculations at the DFT level of theory, consistent with the experimentally observed results, indicating the crucial role of hydrogen bonding in the complexation of these compounds (Ośmiałowski et al., 2010).

2. Synthesis and Application in Dye-Sensitized Solar Cells (DSCs)

Constable et al. (2009) described the synthesis of 6,6'-disubstituted-2,2'-bipyridine ligands with carboxylic acid substituents at the 4,4' or 5,5'-positions. These ligands, including 6,6'-dimethyl-2,2'-bipyridine-4,4'-dicarboxylic acid, were used to prepare Copper(I) complexes for incorporation into copper-based dye-sensitized solar cells (DSCs). The study highlighted the roles of classical and non-classical hydrogen bonding and pi-stacking interactions in determining the solid-state packing of these structures. Preliminary studies indicated the potential of these complexes in DSCs (Constable et al., 2009).

3. Role in the Synthesis of Diverse Compounds

Gallina and Liberatori (1974) explored the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes, extending it to 1,4-diacetyl-3,6-dimethylpiperazine-2,5-dione. This process led to the synthesis of derivatives of 2-methyl-3-phenylserine and other compounds, with a discussion on the reaction mechanism and stereochemistry. The study underscored the significance of 6,6-dimethylpiperidine-2,5-dione derivatives in synthetic chemistry and their potential in creating diverse molecular structures (Gallina & Liberatori, 1974).

4. Anticonvulsant Agent Synthesis

Babu, Pitchumani, and Ramesh (2012) reported on the synthesis of 3,5-diarylpiperidin-2,6-diones, a new series of compounds, which included the use of this compound derivatives. These compounds were tested for their anticonvulsant activities, indicating the potential of this compound derivatives in the development of therapeutic agents (Babu et al., 2012).

Safety and Hazards

6,6-Dimethylpiperidine-2,5-dione is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary targets of 6,6-Dimethylpiperidine-2,5-dione are yet to be fully identified. It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

The mode of action of this compound is not fully understood. The denitrification mechanisms of piperidine and its derivatives were studied using self-consistent periodic density functional theory (DFT). These molecules located at Mo top site via the N atom and the molecular planes parallel with MoP surface .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

It’s known that the compound has a molecular weight of 14117 , which may influence its bioavailability.

Result of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, indicating that they likely have significant biological effects .

Action Environment

It’s known that the compound is stored at -10 degrees celsius , indicating that temperature may play a role in its stability.

properties

IUPAC Name

6,6-dimethylpiperidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2)5(9)3-4-6(10)8-7/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGBOOMLTYNBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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